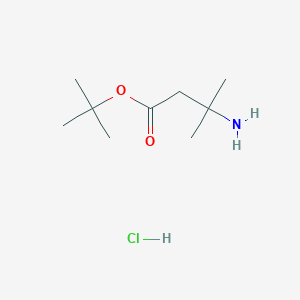

tert-Butyl 3-amino-3-methylbutanoate hydrochloride

Description

BenchChem offers high-quality tert-Butyl 3-amino-3-methylbutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-amino-3-methylbutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-8(2,3)12-7(11)6-9(4,5)10;/h6,10H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACIXXPNOHHMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: tert-Butyl 3-amino-3-methylbutanoate Hydrochloride

The following technical guide is structured to serve as an authoritative resource for the application of tert-Butyl 3-amino-3-methylbutanoate hydrochloride in drug discovery and peptidomimetic synthesis.

Functional Class: Sterically Constrained

Executive Summary

tert-Butyl 3-amino-3-methylbutanoate hydrochloride is a specialized

Unlike standard

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data | Technical Note |

| IUPAC Name | tert-butyl 3-amino-3-methylbutanoate hydrochloride | Often referred to as a |

| Molecular Formula | Includes HCl salt for amine stability. | |

| Molecular Weight | 209.71 g/mol | Free base MW: 173.25 g/mol . |

| Structure | A primary amine with a bulky tert-butyl ester. | |

| Solubility | High: DMSO, Methanol, DMFModerate: Water | The salt form aids aqueous solubility; the ester is lipophilic. |

| Acidity (pKa) | ~9.5 (Ammonium) | The free amine is basic; the salt is acidic. |

| Hygroscopicity | Moderate to High | Store in a desiccator; HCl salts attract moisture. |

Mechanistic Utility: The Gem-Dimethyl Effect

The utility of this compound relies on the steric bulk of the two methyl groups at the C3 (

Conformational Restriction (The "Lock")

In linear peptides, the backbone has high rotational freedom, leading to "random coil" structures that are easily degraded. The gem-dimethyl group in tert-butyl 3-amino-3-methylbutanoate restricts the rotation around the

-

Result: It promotes the formation of stable secondary structures, particularly the 14-helix (in

-peptides), which mimics the dimensions of an

Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site. The steric bulk of the gem-dimethyl group prevents this fit.

-

Result: Peptides incorporating this residue often exhibit half-lives extended from minutes to hours or days in plasma.

Visualization of the Pathway

The following diagram illustrates the logical flow from chemical structure to biological benefit.

Figure 1: The causal pathway of the Thorpe-Ingold effect in peptidomimetic stabilization.

Experimental Protocols

Critical Pre-Requisite: Salt Neutralization

Warning: The compound is supplied as a hydrochloride salt. The amine is protonated (

-

Reagent:

-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). -

Stoichiometry: Use 2.0–3.0 equivalents relative to the amine salt.

Peptide Coupling Protocol (High Steric Hindrance)

Due to the gem-dimethyl group, the amine is sterically hindered. Standard coupling agents (EDC/HOBt) are often too slow, leading to side reactions. HATU or PyBOP are recommended.

Materials:

-

Carboxylic Acid Partner (

) -

tert-Butyl 3-amino-3-methylbutanoate HCl (1.0 eq)

-

HATU (1.1 eq)

-

HOAt (1.1 eq) - Optional, boosts rate

-

DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step Workflow:

-

Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 2–5 minutes to form the activated ester.

-

Neutralization: In a separate vial, dissolve tert-butyl 3-amino-3-methylbutanoate HCl (1.0 eq) in DMF with remaining DIPEA (2.0 eq).

-

Coupling: Add the amine solution to the activated acid solution.

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours.

-

Note: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 40°C.

-

-

Workup: Dilute with Ethyl Acetate, wash with 5%

, 1M

Deprotection (Ester Cleavage)

The tert-butyl ester is acid-labile.[1] However, the gem-dimethyl group can stabilize the cation intermediate, sometimes requiring slightly more vigorous conditions than a standard serine-tBu ether.

Cocktail: TFA:DCM (1:1 v/v) or 4M HCl in Dioxane. Protocol:

-

Dissolve the coupled product in DCM.

-

Add an equal volume of Trifluoroacetic Acid (TFA).

-

Stir for 1–2 hours at RT.

-

Validation: Monitor by HPLC/MS for the loss of the tert-butyl signal (-56 Da mass shift).

-

Removal: Evaporate TFA under nitrogen flow or rotary evaporation. Co-evaporate with toluene to remove trace acid.

Synthesis Workflow Diagram

Figure 2: Optimized synthetic workflow for hindered

Handling, Stability & Safety

Storage Stability

-

Condition: Store at -20°C or +4°C.

-

Desiccation: The HCl salt is hygroscopic. Moisture absorption can lead to hydrolysis of the ester over long periods or difficulty in weighing precise equivalents.

-

Shelf Life: >2 years if kept dry and frozen.

Safety Profile

-

Hazards: Irritant (Skin/Eye/Respiratory).[2]

-

GHS Classification: H315, H319, H335.[2]

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Coupling | Steric hindrance of gem-dimethyl. | Switch from EDC to HATU or COMU. Increase temperature to 40°C. |

| Incomplete Deprotection | Bulky group shielding the ester. | Increase TFA concentration to 95% or extend reaction time. |

| Product is Sticky/Oil | Residual DIPEA salts. | Perform an extra wash with 0.1M HCl (rapidly) or purify via Reverse Phase HPLC immediately. |

References

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational work on beta-amino acid synthesis).

-

Vasudev, P. G., et al. (2011). "The Thorpe-Ingold effect in peptide conformation: The role of gem-dimethyl substitution." Journal of Peptide Science. (Mechanistic basis for stability).

-

PubChem. (2024).[2] "tert-Butyl 3-amino-3-methylbutanoate hydrochloride Compound Summary." National Library of Medicine. (Physical property verification).

- Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker.

Sources

Technical Monograph: Spectroscopic Profiling of tert-Butyl 3-amino-3-methylbutanoate HCl

This guide serves as a technical monograph for tert-Butyl 3-amino-3-methylbutanoate hydrochloride , a critical

Executive Summary & Compound Identity

tert-Butyl 3-amino-3-methylbutanoate hydrochloride is a specialized

| Attribute | Detail |

| IUPAC Name | tert-Butyl 3-amino-3-methylbutanoate hydrochloride |

| Common Name | |

| CAS Number | 51313-75-8 (Free Base); Salt form is stoichiometric derivative |

| Molecular Formula | |

| Molecular Weight | 173.25 g/mol (Free Base); 209.71 g/mol (HCl Salt) |

| Structure |

Synthesis & Purity Context

To understand the impurity profile, one must recognize the synthesis route. The industrial standard involves the acid-catalyzed esterification of 3-amino-3-methylbutanoic acid with isobutylene, often utilizing

Critical Impurities to Monitor:

-

Free Acid: Resulting from ester hydrolysis (monitor via loss of t-Bu signal).

-

Isobutylene Oligomers: Byproducts of the esterification reagent.

-

Regioisomers: Rare, but migration of the amine is possible under harsh conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8]

The NMR profile of this compound is distinct due to its high symmetry and lack of vicinal coupling protons on the backbone, resulting in clean singlet peaks.

H NMR Analysis (400 MHz, DMSO- )

The hydrochloride salt ensures the amine is protonated (

| Shift ( | Mult. | Int.[1][2][3][4][5][6] | Assignment | Structural Insight |

| 8.35 | br s | 3H | Ammonium protons; broad due to quadrupole relaxation and exchange. | |

| 2.65 | s | 2H | Methylene at C2. Deshielded by the adjacent carbonyl. | |

| 1.44 | s | 9H | tert-Butyl ester group. Intense singlet. | |

| 1.38 | s | 6H | Gem-dimethyl at C3. Distinct from t-Bu; shifts slightly based on conc. |

C NMR Analysis (100 MHz, DMSO- )

The carbon spectrum confirms the quaternary centers. Note that the quaternary carbon attached to the ammonium (

| Shift ( | Type | Assignment | Notes |

| 169.5 | Typical ester carbonyl shift. | ||

| 81.2 | Quaternary carbon of the tert-butyl group. | ||

| 52.4 | Quaternary center; chemically shifted by Nitrogen. | ||

| 46.1 | Alpha to carbonyl. | ||

| 27.8 | Methyls of the tert-butyl group (3 carbons). | ||

| 25.6 | Gem-dimethyl groups (2 carbons). |

Mass Spectrometry (MS) Fragmentation[12][13]

In Electrospray Ionization (ESI-MS) positive mode, the salt dissociates, yielding the protonated free base

Primary Ionization

-

Parent Ion (

): m/z 174.15 -

Exact Mass: 173.1416 (Neutral)

174.1494 (Protonated)

Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the logical fragmentation steps observed in MS/MS experiments (Collision Induced Dissociation).

Figure 1: Proposed ESI-MS fragmentation pathway for tert-Butyl 3-amino-3-methylbutanoate.

Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet or ATR) is diagnostic for the salt form and the ester functionality.

| Wavenumber ( | Assignment | Description |

| 2800 - 3200 | Broad, strong band characteristic of ammonium salts ( | |

| 2975, 2930 | Aliphatic stretches from the abundant methyl groups (t-Bu and gem-dimethyl). | |

| 1730 - 1740 | Sharp, strong ester carbonyl peak. Critical for confirming ester integrity. | |

| 1240, 1155 | Ester C-O-C stretching vibrations. | |

| 1500 - 1600 | Ammonium bending deformations. |

Analytical Workflow & Quality Control

To ensure the material meets "Drug Substance" standards, a self-validating analytical workflow is required.

Figure 2: Analytical QC workflow. Note: HPLC detection requires CAD (Charged Aerosol) or ELSD as the compound lacks a strong chromophore.

Protocol Note: Handling & Storage

-

Hygroscopicity: As an HCl salt, the compound is hygroscopic. IR analysis should be performed immediately after sampling to avoid water bands (

) obscuring the NH region. -

Stability: The tert-butyl ester is acid-labile. Do not store in acidic aqueous solutions.

References

-

Method for producing amino acid tert-butyl ester hydrochloride. Source: Patent WO2003053909A1. Context: Describes the general acid-catalyzed addition of isobutylene to amino acids to form tert-butyl esters.[2] URL:

-

PubChem Compound Summary: tert-Butyl 3-amino-3-methylbutanoate. Source: National Center for Biotechnology Information (2023). Context: Confirmation of CAS 51313-75-8 and structural identifiers. URL:[Link]

-

Spectrometric Identification of Organic Compounds. Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (7th Ed.). Context: Authoritative text for the assignment of characteristic NMR shifts (gem-dimethyl, tert-butyl) and MS fragmentation patterns. URL:[Link]

Sources

- 1. CN101108806A - Technique for synthesizing tert-butylamine - Google Patents [patents.google.com]

- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 3. Ethanethiol(75-08-1) 13C NMR [m.chemicalbook.com]

- 4. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 7. PubChemLite - Tert-butyl 2-amino-3-methylbutanoate hydrochloride (C9H19NO2) [pubchemlite.lcsb.uni.lu]

Introduction to β-Amino Acid Synthesis Strategies

Executive Summary

-Amino acids differ from their naturalThis technical guide analyzes the three dominant synthetic paradigms—Homologation, Asymmetric C-C Bond Formation, and Biocatalysis. It prioritizes mechanistic causality and reproducibility, providing a validated protocol for the classical Arndt-Eistert homologation while integrating modern safety adaptations.

Part 1: Structural Significance & Pharmacological Relevance[2]

The insertion of a methylene group creates two distinct substitution patterns:

-

-amino acids: Side chain attached to the

-

-amino acids: Side chain attached to the

Mechanistic Impact on Drug Design

-

Proteolytic Stability: Endogenous proteases recognize the specific spatial arrangement of the amide bond relative to the side chain in

-peptides. The extended backbone of -

Foldamer Formation:

-peptides fold into stable 14-helices (3.0 residues per turn) or 12-helices (2.5 residues per turn), creating rigid scaffolds for displaying side chains to protein targets (Protein-Protein Interaction inhibition).

Figure 1: Structural divergence of

Part 2: Core Synthesis Strategies

Classical Homologation: The Arndt-Eistert Synthesis

This is the "gold standard" for converting commercially available chiral

-

Mechanism: Activation of the carboxylic acid, formation of a diazoketone, and the Wolff Rearrangement .[2][3]

-

Causality: The Wolff rearrangement proceeds via a concerted migration of the alkyl group with retention of configuration, making it stereochemically robust.

-

Safety Note: Traditional protocols use diazomethane (

), which is explosive and toxic.[4] Modern variants often use TMS-diazomethane or flow chemistry to mitigate risk.

Enantioselective C-C Bond Formation: The Mannich Reaction

For

-

Mechanism: Reaction of an enolizable carbonyl compound (nucleophile) with an imine (electrophile).

-

Catalysis: Asymmetric organocatalysis (e.g., using chiral phosphoric acids or proline derivatives) allows for high enantioselectivity (ee > 99%) without heavy metals.

Biocatalysis: Phenylalanine Aminomutase (PAM)

A green chemistry approach utilizing enzymes like Taxus chinensis PAM .[5]

-

Mechanism: Isomerization of

-phenylalanine to -

Utility: Essential for the industrial synthesis of the Taxol side chain. It offers perfect regioselectivity but is substrate-specific (mostly aromatics).

Comparative Analysis of Strategies

| Feature | Arndt-Eistert Homologation | Asymmetric Mannich Reaction | Biocatalysis (PAM) |

| Primary Product | |||

| Starting Material | Chiral | Aldehydes/Imines | Cinnamic Acid / |

| Stereocontrol | Retention (from SM) | Catalyst Controlled | Enzymatic (Perfect) |

| Scalability | Moderate (Safety limits) | High | High (Fermentation) |

| Key Limitation | Diazomethane handling | Catalyst cost/complexity | Substrate scope (aromatics) |

Part 3: Detailed Experimental Protocol

Protocol: Arndt-Eistert Homologation of N-Protected -Amino Acids

Objective: Synthesis of Boc-

Phase 1: Activation (Mixed Anhydride Formation)

-

Dissolution: Dissolve Boc-L-Phe (10 mmol) in anhydrous THF (50 mL) under Argon at -15°C (salt/ice bath).

-

Deprotonation: Add N-methylmorpholine (NMM, 11 mmol).

-

Activation: Dropwise add isobutyl chloroformate (11 mmol). Stir for 15 minutes. Causality: This forms the mixed anhydride, a potent electrophile necessary for diazo attack.

Phase 2: Diazoketone Formation

-

Addition: Filter off the NMM salts rapidly (cold) or proceed directly if using a biphasic adaptation. Add the filtrate to a solution of diazomethane (approx. 15-20 mmol in

, generated ex situ) at 0°C.-

Note: If using TMS-Diazomethane (2M in hexanes), add it directly to the anhydride solution.

-

-

Reaction: Allow to warm to room temperature (RT) over 3 hours.

-

Quench: Carefully add dilute acetic acid to quench excess diazo reagent (bubbling ceases).

-

Isolation: Wash with sat.

, brine, dry over

Phase 3: The Wolff Rearrangement

-

Setup: Dissolve the diazoketone in THF/Water (9:1 ratio).

-

Catalysis: Add Silver Benzoate (

, 0.1 eq) dissolved in triethylamine ( -

Rearrangement: Sonicate or stir in the dark. Nitrogen gas (

) evolves vigorously.-

Mechanistic Insight: The Ag(I) catalyst promotes the loss of

, generating a silver-carbenoid. This species undergoes 1,2-shift (Wolff Rearrangement) to form a Ketene intermediate.[2]

-

-

Trapping: The water present acts as the nucleophile, attacking the ketene to form the

-amino acid. -

Purification: Acidify to pH 2, extract with EtOAc, and recrystallize.

Figure 2: The Arndt-Eistert Homologation Pathway. The critical step is the Wolff Rearrangement, where the carbon skeleton expands while retaining stereochemistry.

Part 4: Biocatalytic Pathways (Green Chemistry)

For industrial applications requiring high enantiopurity without hazardous reagents, Biocatalysis using Phenylalanine Aminomutase (PAM) is the method of choice.

-

Enzyme Source: Taxus chinensis (TcPAM).[7]

-

Reaction: Converts (S)-

-phenylalanine -

Mechanism: The enzyme utilizes an MIO cofactor (4-methylideneimidazole-5-one).[6] The amino group is eliminated to form a cinnamic acid intermediate (enzyme-bound), followed by re-addition of the amino group at the

-position.

Figure 3: Catalytic cycle of Phenylalanine Aminomutase (PAM). The reaction proceeds via an ammonia-lyase mechanism involving a cinnamate intermediate.[6]

References

-

Seebach, D., & Gardiner, J. (2008).[8] β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link

-

Podlech, J., & Seebach, D. (1995).[2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link

-

Wu, B., Szymanski, W., et al. (2011).[9] Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Current Opinion in Chemical Biology, 15(2), 234-240.[9] Link

-

Marques, C. S., & Burke, A. J. (2024). Catalytic Asymmetric Synthesis of β-Amino Acids: Recent Advances. ChemCatChem. Link

-

Plutschack, M. B., et al. (2025). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. Link

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. Curly Arrow: Diazomethane and the Arndt-Eistert Homologation [curlyarrow.blogspot.com]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of tert-Butyl 3-amino-3-methylbutanoate Hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of tert-butyl 3-amino-3-methylbutanoate hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and scalable two-step procedure commencing with the direct esterification of 3-amino-3-methylbutanoic acid using tert-butyl acetate under acidic conditions, followed by the conversion to its hydrochloride salt. This guide emphasizes the causality behind experimental choices, provides a thorough safety analysis, and includes expected analytical data for product verification, ensuring scientific integrity and practical utility for researchers in the field.

Introduction

β-amino acids and their derivatives are of significant interest in the pharmaceutical industry due to their unique structural properties and biological activities. The incorporation of β-amino acids into peptides can induce stable secondary structures and confer resistance to enzymatic degradation. tert-Butyl 3-amino-3-methylbutanoate, in particular, serves as a key intermediate for the synthesis of complex molecules, including peptidomimetics and other therapeutic agents. The tert-butyl ester provides a sterically hindered protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This application note presents a detailed, field-proven protocol for the synthesis of its hydrochloride salt, ensuring high purity and yield.

Reaction Scheme

The synthesis is a two-step process:

-

Esterification: 3-amino-3-methylbutanoic acid is reacted with tert-butyl acetate in the presence of perchloric acid to form tert-butyl 3-amino-3-methylbutanoate.

-

Salt Formation: The resulting free base is then treated with hydrogen chloride to yield the stable hydrochloride salt.

Mechanistic Rationale

The esterification reaction proceeds via an acid-catalyzed pathway. Perchloric acid, a strong acid, protonates the carbonyl oxygen of tert-butyl acetate, making the carbonyl carbon more electrophilic. The carboxylic acid group of 3-amino-3-methylbutanoic acid then acts as a nucleophile, attacking the activated carbonyl carbon. The zwitterionic nature of the amino acid is overcome in the strongly acidic medium, allowing the carboxylic acid to react. The subsequent loss of acetic acid and a proton yields the desired tert-butyl ester.

The formation of the hydrochloride salt is a straightforward acid-base reaction where the basic amino group of the ester is protonated by hydrogen chloride.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |

| 3-Amino-3-methylbutanoic acid | C₅H₁₁NO₂ | 117.15 | 625-05-8 | Irritant |

| tert-Butyl acetate | C₆H₁₂O₂ | 116.16 | 540-88-5 | Flammable, Irritant |

| Perchloric acid (70%) | HClO₄ | 100.46 | 7601-90-3 | Oxidizer, Corrosive, Toxic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |

| Sodium bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | 144-55-8 | Non-hazardous |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Non-hazardous |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable, Peroxide former |

| Hydrogen chloride (gas or soln. in diethyl ether) | HCl | 36.46 | 7647-01-0 | Corrosive, Toxic |

Experimental Protocol

Part 1: Synthesis of tert-Butyl 3-amino-3-methylbutanoate

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-amino-3-methylbutanoic acid (5.86 g, 50 mmol).

-

Reagent Addition: Add tert-butyl acetate (100 mL). Cool the suspension to 0 °C in an ice bath.

-

Acid Catalyst: Slowly add 70% perchloric acid (8.7 mL, 75 mmol) dropwise to the stirred suspension over 15 minutes. Caution: Perchloric acid is a strong oxidizer and highly corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[1][2][3][4][5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The suspension should gradually become a clear solution.

-

Workup - Quenching: After 24 hours, carefully pour the reaction mixture into a 500 mL beaker containing 150 mL of ice-cold water.

-

Workup - Basification: Slowly add a saturated aqueous solution of sodium bicarbonate to the aqueous mixture with stirring until the pH is approximately 9. This will neutralize the excess perchloric acid and deprotonate the ammonium salt of the product.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-amino-3-methylbutanoate as an oil.

Part 2: Synthesis of tert-Butyl 3-amino-3-methylbutanoate hydrochloride

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude oil from Part 1 in 100 mL of anhydrous diethyl ether.

-

Precipitation: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for approximately 10-15 minutes, or until a white precipitate is formed and no further precipitation is observed.[6] Alternatively, a 2 M solution of HCl in diethyl ether can be added dropwise until precipitation is complete. Caution: Hydrogen chloride is a corrosive and toxic gas. This step must be performed in a well-ventilated fume hood.[6]

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the product under vacuum to a constant weight.

Characterization and Data Analysis

The final product, tert-butyl 3-amino-3-methylbutanoate hydrochloride, should be a white to off-white solid.

Expected Analytical Data:

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 140-150 °C (based on similar compounds) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.3 (br s, 3H, -NH₃⁺), 2.7 (s, 2H, -CH₂-), 1.4 (s, 9H, -C(CH₃)₃), 1.3 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 169.0 (C=O), 81.0 (O-C(CH₃)₃), 50.0 (C(CH₃)₂), 45.0 (-CH₂-), 28.0 (O-C(CH₃)₃), 26.0 (C(CH₃)₂) |

| IR (KBr) | ν (cm⁻¹): ~3000-2800 (N-H stretch), ~1730 (C=O stretch), ~1150 (C-O stretch) |

Workflow and Logic Diagram

Caption: Workflow for the synthesis of tert-Butyl 3-amino-3-methylbutanoate HCl.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield of ester | Incomplete reaction | Ensure the reaction is stirred for the full 24 hours. Check the quality of the perchloric acid. |

| Loss during workup | Ensure the pH is basic enough (pH ~9) to fully deprotonate the product before extraction. Perform multiple extractions. | |

| Product is an oil, not a solid after HCl addition | Product is not pure | The crude ester may contain impurities that inhibit crystallization. Purify the crude ester by column chromatography before salt formation. |

| Insufficient HCl | Add more HCl solution or bubble more HCl gas through the solution. | |

| Presence of water | Ensure all glassware and solvents for the salt formation step are anhydrous. | |

| Final product is discolored | Impurities from starting materials or side reactions | Recrystallize the final product from a suitable solvent system (e.g., ethanol/diethyl ether). |

Safety and Handling

-

Perchloric acid is a powerful oxidizing agent and can cause explosions when in contact with organic materials, especially upon heating.[1][2][3][4][5] It is also highly corrosive. All work with perchloric acid must be conducted in a designated fume hood with a blast shield.[1][2][3][4][5] Avoid contact with skin and eyes.

-

Hydrogen chloride is a corrosive gas that can cause severe respiratory irritation.[6] It should be handled in a well-ventilated fume hood.

-

Dichloromethane is a suspected carcinogen and should be handled with appropriate engineering controls and PPE.

-

Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources and use freshly opened cans or test for peroxides before use.

References

- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

University of Glasgow. (n.d.). CHEM13 Perchloric Acid. Retrieved February 24, 2026, from [Link]

-

Florida State University. (n.d.). Guidelines for Using Perchloric Acid. Retrieved February 24, 2026, from [Link]

-

KAUST Health & Safety. (n.d.). Working with Perchloric Acid Guideline. Retrieved February 24, 2026, from [Link]

-

University of British Columbia. (2019, April 18). SAFE WORK PROCEDURE Working Safely with Perchloric Acid. Retrieved February 24, 2026, from [Link]

-

The University of Edinburgh. (n.d.). Perchloric Acid Safety Guidelines. Retrieved February 24, 2026, from [Link]

Sources

- 1. gla.ac.uk [gla.ac.uk]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 5. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]

- 6. What Should Be Paid Attention to When Using Hydrogen Chloride Gas? Exporter China [taiyugas.com]

tert-Butyl 3-amino-3-methylbutanoate hydrochloride as a building block for beta-peptides

Application Note: tert-Butyl 3-amino-3-methylbutanoate Hydrochloride in

Executive Summary

This guide details the technical application of tert-Butyl 3-amino-3-methylbutanoate hydrochloride (CAS: 120229-99-2 / Generic) as a specialized building block for

This specific ester form (H-

Chemical Profile & Structural Logic

Compound Identity:

-

Systematic Name: tert-Butyl 3-amino-3-methylbutanoate hydrochloride

-

Common Name:

-Aib tert-butyl ester HCl; H- -

Chirality: Achiral (Symmetric gem-dimethyl substitution). Eliminates racemization concerns at the

-position.

Physical Properties:

| Property | Value | Significance |

| Molecular Formula | Stable salt form prevents autopolymerization. | |

| Molecular Weight | 209.71 g/mol | Precise stoichiometry calculation required. |

| Solubility | High in DMF, DMSO, MeOH | Compatible with standard peptide solvents. |

| Steric Profile | High ( | Critical: The amine is sterically hindered, slowing acylation rates significantly compared to |

Mechanistic Role (The Gem-Dimethyl Effect):

In unsubstituted

Application Protocols

Workflow A: Handling & Free-Basing

The HCl salt is stable for storage but must be converted to the free amine in situ for coupling. Isolation of the free amine is not recommended due to potential carbamate formation with atmospheric

Protocol:

-

Dissolve 1.0 eq of tert-Butyl 3-amino-3-methylbutanoate HCl in minimal dry DMF (approx. 0.5 M).

-

Add 1.05 eq of DIPEA (N,N-Diisopropylethylamine).

-

Critical Step: Allow to equilibrate for 2 minutes. Do not store; proceed immediately to coupling.

Workflow B: Coupling to the Sterically Hindered Amine

Coupling an incoming Fmoc-amino acid to the N-terminus of this residue is the rate-limiting step. Standard carbodiimide (DIC/HOBt) methods often fail or result in low yields due to the steric shield provided by the gem-dimethyl group.

Recommended Activation System: HATU / HOAt / Collidine Rationale: HATU generates the highly reactive O-azabenzotriazole ester. Collidine (2,4,6-trimethylpyridine) is a non-nucleophilic base that minimizes base-catalyzed side reactions during prolonged coupling times.

Step-by-Step Coupling Protocol:

-

Activation: In a separate vial, dissolve the incoming Fmoc-

-Amino Acid (1.2 eq) and HATU (1.2 eq) in dry DMF. -

Add HOAt (1.2 eq) to enhance reaction kinetics (optional but recommended for

couplings). -

Add Collidine (2.5 eq) or DIPEA (2.5 eq). Activate for 2–5 minutes (solution turns yellow).

-

Coupling: Transfer the activated solution to the vessel containing the free-based tert-Butyl 3-amino-3-methylbutanoate (from Workflow A).

-

Incubation:

-

Standard: Stir at Room Temperature for 4–12 hours.

-

Accelerated: Microwave irradiation at 60°C for 20 minutes (Power: 25W).

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the amine peak is the primary indicator. Ninhydrin stain may be faint due to steric hindrance; Chloranil test is preferred for secondary amines, though this is a primary amine, the steric bulk can affect stain sensitivity.

-

Work-up: Dilute with EtOAc, wash with 5%

(removes base/HATU byproducts), sat.

Workflow C: C-Terminal Deprotection (Acidolysis)

The tert-butyl ester is acid-labile. It is orthogonal to Fmoc (base labile) but sensitive to the conditions used to remove Boc or Trt groups.

Protocol:

-

Dissolve the peptide in TFA/DCM (1:1 v/v) or 95% TFA / 2.5% TIPS / 2.5%

(if scavengers are needed for side chains). -

Stir for 1–2 hours at Room Temperature.

-

Evaporate TFA under nitrogen flow.

-

Precipitate peptide with cold diethyl ether.

Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis strategy using this building block.

Caption: Workflow for utilizing tert-Butyl 3-amino-3-methylbutanoate HCl as a C-terminal anchor. The "Steric Constraint Zone" highlights the kinetic bottleneck caused by the gem-dimethyl group.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of the | Switch from HBTU to HATU or PyAOP . Use microwave assistance (60°C). Double couple if necessary. |

| Epimerization | Not applicable for this specific residue (achiral), but possible for the incoming chiral AA. | Use Collidine instead of DIPEA. Maintain low temperature (0°C) during activation, then warm to RT. |

| Precipitation | Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl). | |

| Low Yield after TFA | Incomplete cleavage of t-Bu ester. | Ensure the scavenger cocktail is fresh. If the peptide is hydrophobic, extend reaction time to 3 hours. |

References

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From structure to function." Chemical Reviews.

-

Vasudev, P. G., et al. (2011).

-amino acids and -

PubChem. (n.d.).[1] "Tert-butyl 3-amino-3-methylbutanoate." National Library of Medicine.

-

Bachem. (2024). "Peptide Coupling Reagents: A Guide." Bachem Technical Notes.

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) before handling chemical reagents.

Sources

Application of tert-butyl esters in solid-phase peptide synthesis (SPPS)

Application Note: Strategic Utilization of tert-Butyl Esters in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The tert-butyl (tBu) ester is the cornerstone of side-chain protection for Aspartic Acid (Asp) and Glutamic Acid (Glu) in the Fmoc/tBu orthogonal strategy. Its indispensable role stems from its stability under basic conditions (Fmoc removal) and rapid acidolytic cleavage during global deprotection. However, the generation of reactive tert-butyl carbocations during cleavage necessitates precise scavenging protocols to prevent irreversible alkylation of sensitive residues (Trp, Met, Cys).[1] This guide provides a mechanistic understanding, validated protocols, and troubleshooting strategies for maximizing the efficacy of tert-butyl esters in high-fidelity peptide synthesis.

Mechanistic Foundation: The Fmoc/tBu Orthogonality

In modern SPPS, "orthogonality" defines the ability to selectively remove one class of protecting groups without affecting others.[2][3]

- -Amino Protection (Temporary): Fmoc group. Removed by mild base (20% Piperidine in DMF).[4]

-

Side-Chain Protection (Permanent): tert-Butyl esters (Asp, Glu) and ethers (Ser, Thr, Tyr).[1] Removed by strong acid (TFA).[5][6]

This segregation allows for the assembly of complex sequences without premature side-chain deprotection or branching.

Mechanism of Acidolysis

The cleavage of the tert-butyl ester is an acid-catalyzed

-

Protonation: The carbonyl oxygen of the ester is protonated by Trifluoroacetic Acid (TFA).

-

Fragmentation: The bond between the tert-butyl group and the carboxyl oxygen breaks, releasing the free carboxylic acid and a tertiary carbocation (

-Bu -

Fate of the Cation: The

-Bu

Figure 1: Acidolytic cleavage mechanism of tert-butyl esters and the critical role of scavengers.

Strategic Application & Protocols

Coupling Protocol (Asp/Glu Incorporation)

While tert-butyl esters are stable, the coupling of Fmoc-Asp(OtBu)-OH requires care to prevent racemization or aspartimide formation (see Section 4).

Recommended Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure. This combination is superior to HBTU/HOBt for suppressing racemization [1].

-

Base: DIPEA (Diisopropylethylamine) - use only if using uronium salts (HBTU/HATU). Avoid collidine with Asp esters if possible.

Step-by-Step Coupling:

-

Calculate: Use 5 equivalents (eq) of Fmoc-Asp(OtBu)-OH relative to resin loading.

-

Dissolve: Dissolve amino acid and 5 eq of Oxyma Pure in minimal DMF.

-

Activate: Add 5 eq of DIC. Allow pre-activation for 2 minutes.

-

React: Add mixture to the resin.[6][7][8] Agitate for 60 minutes at room temperature.

-

Wash: Drain and wash with DMF (

sec).

Global Deprotection & Cleavage (The Critical Step)

This step removes the tert-butyl ester and cleaves the peptide from the resin. The choice of "Cocktail" is dictated by the peptide sequence.

Table 1: Cleavage Cocktail Selection Guide

| Peptide Composition | Recommended Cocktail | Composition (v/v) | Rationale |

| Standard (No Cys, Met, Trp) | Cocktail A | TFA (95%), TIS (2.5%), H₂O (2.5%) | TIS and Water sufficiently scavenge |

| Contains Cys, Met, or Trp | Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | Phenol/Thioanisole protect Trp/Met; EDT prevents Cys oxidation.[9] |

| "Odorless" Alternative | Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | Avoids malodorous thiols (EDT), suitable if Met oxidation is not a primary concern.[7] |

Detailed Cleavage Protocol:

-

Preparation: Wash resin thoroughly with DCM (

) to remove DMF (DMF is basic and can buffer the TFA). Dry resin under nitrogen.[7] -

Cocktail Mixing: Prepare the selected cocktail fresh . Do not store cleavage cocktails.

-

Reaction: Add cocktail to resin (10 mL per 1 g resin).

-

Incubation: Shake gently for 2.0 to 2.5 hours .

-

Expert Note: Do not exceed 3 hours unless necessary (e.g., multiple Arg(Pbf) residues), as this increases the risk of side reactions.

-

-

Precipitation:

-

Filter the resin and collect the filtrate in a 50 mL centrifuge tube.

-

Evaporate TFA under a nitrogen stream until the volume is reduced to ~10%.

-

Add ice-cold diethyl ether (10-fold excess) to precipitate the peptide.

-

Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash

.[7]

-

-

Lyophilization: Dissolve the pellet in 50% Acetonitrile/Water and lyophilize.

Troubleshooting & Optimization

The Aspartimide Problem

The most severe limitation of Asp(OtBu) is Aspartimide formation .[10] This occurs when the nitrogen of the subsequent amino acid attacks the ester carbonyl of the Asp side chain, forming a 5-membered ring.[11] This is base-catalyzed (during Fmoc removal).[5]

-

High Risk Sequences: Asp-Gly, Asp-Asn, Asp-Ser.

-

Symptoms: Mass spectrum shows [M-18] peak (loss of H₂O) or [M+Piperidine] adducts.

Mitigation Strategies:

-

Acidic Modifier: Add 0.1 M HOBt to the 20% Piperidine deprotection solution. This lowers the pH slightly, suppressing ring closure [2].

-

Bulky Protecting Groups: For extremely difficult sequences (e.g., Asp-Gly), replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester). The extra bulk sterically hinders the attack.

-

Backbone Protection: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides.[5][12] The Dmb group on the backbone nitrogen removes the nucleophilic proton, rendering aspartimide formation impossible.

Figure 2: Pathway of Aspartimide formation in Asp(OtBu)-containing peptides.

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

-

Martinez, J., et al. (1986). "Prevention of Aspartimide Formation in Fmoc SPPS". International Journal of Peptide and Protein Research.[13]

-

Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

King, D.S., Fields, C.G., & Fields, G.B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis". International Journal of Peptide and Protein Research.[13]

Sources

- 1. renyi.hu [renyi.hu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. lifetein.com [lifetein.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Enantioselective synthesis of β-amino acid derivatives using copper hydride catalysis

An Application Guide to the Enantioselective Synthesis of β-Amino Acid Derivatives via Copper Hydride Catalysis

Authored by: A Senior Application Scientist

Introduction: The Significance and Challenge of Chiral β-Amino Acids

Chiral β-amino acids are crucial structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics.[1][2][3] Their incorporation into peptide backbones can induce stable secondary structures, such as helices and turns, and confer resistance to enzymatic degradation.[2] Despite their importance, the direct and efficient enantioselective synthesis of β-amino acid derivatives, particularly from simple, abundant starting materials, has been a persistent challenge in organic chemistry.[4][5] Traditional methods often require multi-step sequences or the use of stoichiometric chiral auxiliaries.

Catalytic asymmetric conjugate addition (or aza-Michael addition) to α,β-unsaturated carbonyl compounds is an atom-economical approach. However, substrates like α,β-unsaturated esters, amides, and carboxylic acids are often not reactive enough for direct enantioselective additions of nitrogen nucleophiles.[4][5] This has necessitated a paradigm shift in synthetic strategy, leading to the emergence of copper hydride (CuH) catalysis as a powerful and versatile solution. This guide details the mechanistic principles and provides robust protocols for the CuH-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, a transformative method for accessing enantioenriched β-amino acid derivatives.[1][6]

Mechanistic Insights: The Power of Ligand-Controlled Regioselectivity

The success of this methodology hinges on a fascinating, ligand-controlled reversal of the "normal" regioselectivity of hydrocupration. Typically, the hydride from a CuH species adds to the β-position of an α,β-unsaturated system to generate a copper enolate intermediate.[1] However, for the synthesis of β-amino acids, the crucial step is the formation of a β-amino bond, which requires the copper to be positioned at the β-carbon to facilitate a subsequent reaction with an electrophilic aminating agent.

A key breakthrough demonstrated that with an appropriate chiral phosphine ligand, the hydrocupration of certain α,β-unsaturated esters proceeds with "reversed" regioselectivity, delivering the copper to the β-position.[1][6][7] This β-cuprated species is the key intermediate that reacts with an electrophilic nitrogen source, such as 1,2-benzisoxazole, to forge the C-N bond and create the desired β-amino acid derivative with high enantioselectivity.[1][6]

The catalytic cycle can be visualized as follows:

-

Catalyst Formation : A copper(I) precursor and a chiral diphosphine ligand form a chiral copper complex. This complex reacts with a silane (the stoichiometric hydride source) to generate the active chiral copper hydride (L*CuH) catalyst.

-

Regio-Reversed Hydrocupration : The L*CuH catalyst adds across the double bond of the α,β-unsaturated ester. The chiral ligand environment directs the hydride to the α-position and the copper to the β-position, forming a chiral β-cuprated intermediate.

-

Electrophilic Amination : The organocopper intermediate reacts with an electrophilic aminating reagent (e.g., 1,2-benzisoxazole). The nitrogen atom attacks the carbon bearing the copper, and subsequent steps lead to the formation of the C-N bond.

-

Catalyst Regeneration : The product is released, and the copper catalyst is regenerated to re-enter the catalytic cycle.

Caption: Proposed catalytic cycle for CuH-catalyzed enantioselective hydroamination.

Application Data: Substrate Scope and Performance

The CuH-catalyzed hydroamination protocol exhibits broad functional group tolerance and consistently delivers high yields and excellent enantioselectivities across a range of substrates.

| Entry | Substrate (α,β-Unsaturated Ester) | Aminating Reagent | Product | Yield (%) | ee (%) |

| 1 | tert-Butyl cinnamate | 1,2-Benzisoxazole | tert-Butyl (R)-3-amino-3-phenylpropanoate | 95 | 97 |

| 2 | tert-Butyl (E)-3-(4-chlorophenyl)acrylate | 1,2-Benzisoxazole | tert-Butyl (R)-3-amino-3-(4-chlorophenyl)propanoate | 92 | 98 |

| 3 | tert-Butyl (E)-3-(naphthalen-2-yl)acrylate | 1,2-Benzisoxazole | tert-Butyl (R)-3-amino-3-(naphthalen-2-yl)propanoate | 94 | 97 |

| 4 | tert-Butyl (E)-3-(thiophen-2-yl)acrylate | 1,2-Benzisoxazole | tert-Butyl (R)-3-amino-3-(thiophen-2-yl)propanoate | 85 | 96 |

| 5 | tert-Butyl (E)-hex-2-enoate | 1,2-Benzisoxazole | tert-Butyl (R)-3-aminohexanoate | 78 | 90 |

| Data synthesized from representative results in the field.[1][4][7] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a general enantioselective hydroamination reaction.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The active CuH species and the organocopper intermediates are highly sensitive to oxygen and moisture. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk techniques to prevent catalyst decomposition and ensure reproducibility.

-

Silane Choice: Diethoxymethylsilane (DEMS) or other hydrosilanes serve as the terminal reductant to generate the CuH catalyst in situ. Their choice can influence reaction kinetics and efficiency.

-

Solvent: Anhydrous, non-protic solvents like toluene or THF are used to prevent quenching of the reactive hydride and organometallic intermediates.

-

Temperature: Reactions are typically run at or below room temperature to maximize enantioselectivity, as higher temperatures can lead to background reactions or reduced chiral induction.

Protocol 1: General Procedure for Enantioselective Hydroamination

Caption: Standard workflow for CuH-catalyzed hydroamination.

Materials and Reagents:

-

Copper(II) acetate (Cu(OAc)₂, 1.0 mol%)

-

Chiral Ligand (e.g., (R)-DTBM-SEGPHOS, 1.1 mol%)

-

Sodium tert-butoxide (NaOtBu, 5.0 mol%)

-

α,β-Unsaturated ester (1.0 equiv)

-

1,2-Benzisoxazole (1.2 equiv)

-

Diethoxymethylsilane (DEMS, 2.0 equiv)

-

Anhydrous Toluene (to make a 0.2 M solution)

-

Oven-dried glassware, magnetic stir bars, septa, and needles

Step-by-Step Procedure:

-

Glovebox/Schlenk Line Setup: In a nitrogen-filled glovebox, add Cu(OAc)₂ (0.01 mmol), (R)-DTBM-SEGPHOS (0.011 mmol), and NaOtBu (0.05 mmol) to an oven-dried 10 mL vial equipped with a magnetic stir bar.

-

Solvent Addition: Add 2.5 mL of anhydrous toluene to the vial.

-

Catalyst Activation: Add diethoxymethylsilane (2.0 mmol) to the mixture. Seal the vial and stir for 30 minutes at room temperature. A color change (e.g., to a dark red or brown solution) typically indicates the formation of the active catalyst.

-

Substrate Addition: In a separate vial, prepare a solution of the α,β-unsaturated ester (1.0 mmol) and 1,2-benzisoxazole (1.2 mmol) in 2.5 mL of anhydrous toluene.

-

Reaction Initiation: Add the substrate solution to the activated catalyst mixture via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Quenching: Upon completion, remove the vial from the glovebox. Carefully quench the reaction by adding 1 mL of 1 M HCl. Stir vigorously for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel, dilute with ethyl acetate (20 mL), and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure β-amino acid derivative.

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

References

-

Copper hydride - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Guo, S., Zhu, J., & Buchwald, S. L. (2020). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition, 59(47), 20841-20845. [Link]

-

Zhou, Y., Bandar, J. S., Liu, R. Y., & Buchwald, S. L. (2018). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. Journal of the American Chemical Society, 140(2), 606-609. [Link]

-

Zhou, Y., Bandar, J. S., Liu, R. Y., & Buchwald, S. L. (2018). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. PubMed. [Link]

-

CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. DSpace@MIT. [Link]

-

CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. FAO AGRIS. [Link]

-

Liang, Y., et al. (2020). Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives. CCS Chemistry. [Link]

-

Zhu, J., Guo, S., & Buchwald, S. L. (2020). Enantioselective Synthesis of β‐Amino Acid Derivatives Enabled by Ligand‐Controlled Reversal of Hydrocupration Regiochemistry. ResearchGate. [Link]

-

Copper Hydride-Catalyzed Tandem 1,4-Reduction/Alkylation Reactions. ResearchGate. [Link]

-

Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. SciSpace. [Link]

-

Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

-

Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of β-Amino Acids. Semantic Scholar. [Link]

-

Guo, S., Zhu, J., & Buchwald, S. L. (2020). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PubMed. [Link]

-

Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. [Link]

-

Copper Hydride Catalyzed Enantioselective Synthesis of Axially Chiral 1,3-Disubstituted Allenes. Journal of the American Chemical Society. [Link]

-

The structure–activity relationship of copper hydride nanoclusters in hydrogenation and reduction reactions. RSC Publishing. [Link]

-

Copper–Hydride-Catalyzed Enantioselective Processes with Allenyl Boronates. Mechanistic Nuances, Scope, and Utility in Target-Oriented Synthesis. ResearchGate. [Link]

-

Development and applications of copper(I) hydride catalysis in asymmetric reactions and heterocycle synthesis. DSpace@MIT. [Link]

-

Liang, Y., et al. (2020). Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives. CCS Chemistry. [Link]

Sources

- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protecting Group Strategies for β-Amino Acid Synthesis

Abstract & Strategic Importance

β-Amino acids are non-proteinogenic isomers of standard α-amino acids where the amino group is bonded to the β-carbon. Their incorporation into peptidomimetics creates "β-peptides," which exhibit unique secondary structures (helices, sheets) and, critically, resistance to proteolytic degradation . This stability makes them high-value targets for half-life extension in peptide therapeutics.

However, the synthesis of β-amino acids presents unique challenges compared to their α-counterparts. The increased distance between the amino and carboxyl groups alters electronic effects, and the introduction of chirality at the β-position (in

This Application Note details the orthogonal protecting group strategies required to synthesize these monomers with high optical purity. We focus on two dominant pathways: the Arndt-Eistert Homologation (for

Strategic Framework: The Orthogonality Matrix

Successful synthesis relies on "orthogonality"—the ability to remove one protecting group (PG) without affecting others. In β-amino acid synthesis, three primary "dimensions" of protection are used.

Table 1: The Orthogonal Triad

| Dimension | Common Groups | Deprotection Condition | Stability | Application Note |

| Acid-Labile | Boc (tert-butoxycarbonyl), t-Bu (tert-butyl ester), Trt (Trityl) | TFA (Trifluoroacetic acid), HCl in Dioxane | Stable to Base, Hydrogenolysis | Ideal for solid-phase synthesis (SPPS) using Boc chemistry or side-chain protection in Fmoc chemistry. |

| Base-Labile | Fmoc (9-fluorenylmethoxycarbonyl) | Piperidine, DBU, Diethylamine | Stable to Acid, Hydrogenolysis | The standard for modern SPPS. Warning: Fmoc is unstable to catalytic hydrogenation (basic conditions can occur). |

| Hydrogenolysis | Cbz (Z), Bn (Benzyl ester/ether) | H₂ / Pd-C, HBr / AcOH | Stable to Acid (mild), Base | Excellent for "permanent" protection during solution-phase synthesis; removed at the very end. |

Visualizing the Strategy

The following diagram illustrates the decision logic for selecting protecting groups based on the synthesis pathway.

Figure 1: Decision tree for protecting group selection based on the synthetic pathway (Homologation vs. Addition).

Deep Dive: The Arndt-Eistert Homologation

Target: Synthesis of

The Arndt-Eistert reaction inserts a methylene group (-CH₂-) between the carbonyl and the

Critical PG Considerations

-

N-Protection: Urethane-type protecting groups (Boc, Fmoc, Cbz) are required to prevent nucleophilic attack by the amine on the activated carboxyl group.

-

Side Chains: Acidic side chains (Asp, Glu) must be protected as esters (t-Bu or Bn). Lysine requires orthogonal protection (e.g., Boc/Z).

-

Racemization Risk: The activation of the carboxylic acid is the danger zone. Mixed anhydrides are preferred over acid chlorides for Fmoc/Boc amino acids to prevent oxazolone formation and subsequent racemization.

Protocol 1: Synthesis of N-Boc-β-Homophenylalanine

This protocol utilizes the Mixed Anhydride method and TMS-Diazomethane (safer alternative to diazomethane gas).

Reagents:

-

N-Boc-L-Phenylalanine (1.0 equiv)

-

Isobutyl chloroformate (1.1 equiv)

-

N-Methylmorpholine (NMM) (1.1 equiv)

-

TMS-Diazomethane (2.0 M in hexanes, 1.5 equiv)

-

Silver Benzoate (0.1 equiv)

-

Solvents: THF (anhydrous), 1,4-Dioxane, Water.

Step-by-Step Methodology:

-

Activation (Mixed Anhydride Formation):

-

Dissolve N-Boc-Phe-OH (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Cool to -15°C (Salt/Ice bath). Critical: Temperature control prevents decomposition.

-

Add NMM (11 mmol) followed by dropwise addition of Isobutyl chloroformate (11 mmol).

-

Stir for 15 minutes at -15°C. A white precipitate (NMM·HCl) will form.[1]

-

-

Diazoketone Formation:

-

Maintain -15°C. Add TMS-Diazomethane solution (15 mmol) dropwise.

-

Safety Note: TMS-Diazomethane is less explosive than diazomethane but is highly toxic (lung irritant). Use a well-ventilated fume hood.

-

Allow the mixture to warm to 0°C over 1 hour, then stir at room temperature for 2 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate. Wash organic layer with saturated Citric Acid (removes residual base) and Brine. Dry over MgSO₄ and concentrate.

-

Checkpoint: The intermediate

-diazoketone is a yellow solid/oil. It can often be used without column chromatography if purity >95% by TLC.

-

-

Wolff Rearrangement (The Homologation):

-

Dissolve the crude diazoketone in 1,4-Dioxane/Water (9:1 v/v, 50 mL).

-

Add Silver Benzoate (1 mmol) dissolved in Triethylamine (3 equiv).

-

Reaction: Sonication (ultrasound) or heating to 70°C promotes the rearrangement. Nitrogen gas (N₂) evolution will be observed.

-

Stir until N₂ evolution ceases (approx. 1-3 hours).

-

-

Isolation:

-

Acidify the solution to pH 2-3 with 1M HCl (carefully).

-

Extract with Ethyl Acetate.

-

Purify via flash chromatography (Hexanes/EtOAc).

-

Yield: Typically 70-85%. Stereochemical Integrity: >98% ee retention (if temperature is controlled during activation).

Deep Dive: Ellman Sulfinamide Strategy

Target: Enantioselective Synthesis of

When the target is not a simple homologue but requires a new stereocenter (e.g., adding a side chain to a

Protocol 2: Asymmetric Mannich-Type Addition

Reagents:

-

(R)-tert-butanesulfinamide

-

Aldehyde (R-CHO)

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Lithium enolate of an ester (e.g., t-Butyl acetate + LDA)

Workflow Diagram:

Figure 2: The Ellman Sulfinamide workflow for de novo β-amino acid synthesis.

Key Advantages:

-

High Diastereoselectivity (dr > 95:5): The bulky tert-butyl group on the sulfur directs the incoming nucleophile via a rigid six-membered transition state (Zimmerman-Traxler model).

-

Mild Deprotection: The sulfinyl group is acid-labile (HCl/MeOH) but stable to basic enolate conditions, making it perfectly orthogonal to ester hydrolysis.

Expert Troubleshooting & Optimization

Incomplete Wolff Rearrangement

-

Symptom: Presence of unreacted diazoketone (yellow color persists) or formation of

-chloroketone byproduct. -

Fix: Ensure the silver catalyst is fresh. If using thermal rearrangement, exclude light to prevent radical side reactions. If using ultrasound, ensure consistent bath temperature.

-

PG Insight: If using Fmoc, avoid excessive base (triethylamine) during the silver step, as it can prematurely cleave the Fmoc group. Use Silver Benzoate in Dioxane/Water without excess amine if possible.

Racemization during Activation (Arndt-Eistert)

-

Symptom: Loss of optical purity in the final

-amino acid. -

Cause: Formation of an oxazolone intermediate during the mixed anhydride step.

-

Fix: strictly maintain -15°C. Do not use EDCI/HOBt for this activation; Isobutyl chloroformate/NMM is the gold standard for preserving chirality in this specific transformation.

Solubility Issues with -Peptides

-

Insight:

-peptides aggregate more strongly than -

Strategy: If synthesizing a

-peptide oligomer, use the Boc strategy rather than Fmoc. The TFA deprotection step protonates the N-terminus, disrupting hydrogen bond networks and improving solvation during the coupling steps.

References

-

Arndt-Eistert Mechanism & Applications

-

Podlech, J., & Seebach, D. (1995).[3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

-

-

Ellman Sulfinamide Chemistry

-

Tang, T. P., & Ellman, J. A. (2002).[4] "Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." The Journal of Organic Chemistry.

-

-

Fmoc vs.

- Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

-

Ultrasound Promoted Wolff Rearrangement

Sources

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

Troubleshooting & Optimization

Optimizing reaction conditions for tert-butyl esterification

Technical Support Center: Tert-Butyl Esterification Optimization

Introduction: The "Goldilocks" Challenge

Tert-butyl esters are unique in organic synthesis. They provide excellent steric shielding and are orthogonal to base-labile protecting groups (like methyl/ethyl esters), yet they are notoriously difficult to synthesize due to the very steric bulk that makes them valuable.

Standard Fischer esterification fails because the tertiary alcohol (t-butanol) dehydrates to isobutylene faster than it attacks the carbonyl. Therefore, successful synthesis requires specific "workarounds" that activate the electrophile or stabilize the carbocation.

This guide moves beyond basic textbook definitions to address the failure modes you encounter in the lab.

Module 1: The "Bartoli" Route (Boc₂O Activation)

Best For: High-value intermediates, acid-sensitive substrates, and small-to-medium scale.

The standard Boc₂O/DMAP method often stalls with sterically hindered carboxylic acids. The Bartoli modification using Magnesium Perchlorate [Mg(ClO₄)₂] is the superior optimization for these cases.

Mechanism & Logic

Standard DMAP catalysis relies on nucleophilic acyl substitution. However, adding Mg(ClO₄)₂ introduces a Lewis Acid pathway that activates the Boc-anhydride more aggressively than DMAP alone, facilitating attack by the bulky t-butanol (generated in situ or added).

Figure 1: The Lewis-acid accelerated pathway for Boc₂O esterification, bypassing the kinetic sluggishness of pure DMAP systems.

Troubleshooting the Bartoli Protocol

| Symptom | Probable Cause | Corrective Action |

| No Reaction (TLC baseline unchanged) | Catalyst Deactivation | Ensure Mg(ClO₄)₂ is anhydrous . It is extremely hygroscopic. Dry it under vacuum at 150°C before use. |

| "Fizzing" stops early | Incomplete Conversion | The reaction releases CO₂.[1] If evolution stops but SM remains, add 0.5 eq more Boc₂O. The reaction is driven by entropy (gas release). |

| Low Yield (Product trapped) | Workup Hydrolysis | Do not use strong acid washes. Quench with water, extract, and wash with saturated NaHCO₃ to remove unreacted acid. |

Standard Protocol (Optimized):

-

Dissolve Carboxylic Acid (1.0 eq) in DCM or THF.

-

Add Boc₂O (2.3 eq) .[2]

-

Add Mg(ClO₄)₂ (0.10 eq / 10 mol%) .

-

Stir at 40°C (refluxing DCM) for 4-18 hours.

-

Note: If the substrate is acid-sensitive, add 1.0 eq of t-Butanol to suppress side reactions.

Module 2: The "Armstrong" Route (t-Butyl Acetate)

Best For: Scale-up, Amino Acids, and avoiding flammable Isobutylene gas.

Historically, the "atom efficient" method involved bubbling isobutylene gas into H₂SO₄. This is hazardous and difficult to control (polymerization risk). The Armstrong method uses tert-butyl acetate (t-BuOAc) as both solvent and reagent, catalyzed by Perchloric Acid or the safer Tf₂NH (Triflimide) .

The Equilibrium Hack

t-Butyl acetate exists in equilibrium with isobutylene and acetic acid under acidic conditions.[3] By using it as the solvent, you generate a constant, low concentration of isobutylene/t-butyl cation without needing a gas cylinder.

Figure 2: The Armstrong Equilibrium. The solvent acts as a "cation reservoir," transferring the t-butyl group to your carboxylic acid.

Troubleshooting the Armstrong Protocol

Q: My reaction turned into a black tar. What happened? A: You likely used concentrated H₂SO₄ or HClO₄, which can oxidize sensitive substrates or polymerize the isobutylene generated in situ.

-

Fix: Switch to Tf₂NH (Bis(trifluoromethanesulfonyl)imide) . It is a strong Brønsted acid but non-oxidizing and typically used at low loading (0.1–1.0 eq).

Q: The reaction is stuck at 60% conversion. A: This is an equilibrium process.

-

Fix 1: Increase the volume of t-Butyl Acetate (shift equilibrium).

-

Fix 2: Remove the byproduct (Acetic Acid) if possible, though difficult in this solvent system.

-

Fix 3: Add magnesium sulfate (MgSO₄) to scavenge any water that might hydrolyze the product back to starting material.

Q: Can I use this for Amino Acids? A: Yes, this is the preferred method for free amino acids. The zwitterion dissolves as it reacts.

-

Protocol: Suspend Amino Acid in t-BuOAc -> Add Tf₂NH (1.1 eq) -> Stir at 0°C to RT. The solution becomes clear as the ester forms.

Module 3: Stability & Isolation (The "Survival" Phase)

You successfully synthesized the ester, but it vanished during purification. This is the most common failure mode for t-butyl esters.

The Silica Gel Trap

Silica gel is slightly acidic (pH 4-5). This is sufficient to cleave sensitive t-butyl esters during a slow column, reverting them to the carboxylic acid (which often sticks to the baseline).

Data: Stability Half-Life on Silica

| Adsorbent | Condition | Stability of t-Butyl Ester |

|---|---|---|

| Standard Silica (60 Å) | DCM/MeOH Eluent | < 4 Hours (Risk of hydrolysis) |

| Buffered Silica | 1% Et₃N in Eluent | > 24 Hours (Stable) |

| Neutral Alumina | Standard Eluent | Stable |

Isolation Protocol:

-

Quench: Always wash the organic layer with saturated NaHCO₃ immediately after reaction to remove trace acid catalysts.

-

Drying: Use Na₂SO₄ (neutral), not MgSO₄ (slightly acidic) if the ester is hyper-sensitive.

-

Column Prep: Pre-wash your silica column with the eluent containing 1% Triethylamine (Et₃N) . This neutralizes the acidic sites on the silica.

Summary: Method Selection Matrix

| If your substrate is...[4][3][5][6][7] | Recommended Method | Key Reagents | Reference |

| Standard / Robust | Boc₂O / DMAP | Boc₂O, DMAP, t-BuOH | [1] |

| Sterically Hindered | Bartoli | Boc₂O, Mg(ClO₄)₂ | [2] |

| Amino Acid / Zwitterion | Armstrong | t-Butyl Acetate, Tf₂NH | [3] |

| Large Scale (>100g) | Isobutylene Gas | Isobutylene, H₂SO₄ (cat) | [4] |

References

- Boc₂O/DMAP Mechanism: Takeda, K., et al. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited." Synthesis, 1994.

-

The Bartoli Optimization: Bartoli, G., et al. "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate."[2][8] Organic Letters, 2005.[2][8]

-

The Armstrong Method (Tf₂NH): Ogasa, C., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[4][9][10] Synlett, 2023.[4]

-

Isobutylene/Acid Catalysis: Armstrong, A., et al. "A new method for the preparation of tertiary butyl ethers and esters."[11] Tetrahedron Letters, 1988.[11]

Sources

- 1. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 2. Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Unusual and unexpected reactivity of t-butyl dicarbonate (Boc2O) with alcohols in the presence of magnesium perchlorate. A new and general route to t-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 10. arkat-usa.org [arkat-usa.org]

- 11. semanticscholar.org [semanticscholar.org]

Technical Support Center: Synthesis of β-Amino Acid Esters

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support center for the synthesis of β-amino acid esters. As crucial structural motifs in medicinal chemistry, their synthesis is a common yet often challenging endeavor.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by researchers in the field. We aim to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings.

Section 1: Troubleshooting the Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic and powerful method for the one-carbon homologation of α-amino acids to their β-analogs.[2][3][4] However, it involves hazardous reagents and several potential pitfalls.

Q1: My Arndt-Eistert reaction yield is low, and I'm isolating a significant amount of an α-chloromethyl ketone byproduct. What is happening?

A1: This is a very common issue that points directly to a side reaction between your α-diazoketone intermediate and the hydrogen chloride (HCl) generated during the initial acid chloride formation.[2] If not properly scavenged, HCl will react with the diazoketone to produce the corresponding α-chloromethyl ketone, consuming your intermediate and reducing the yield of the desired homologated product.

Causality: The reaction of an N-protected α-amino acid with an activating agent like thionyl chloride or isobutyl chloroformate produces the activated acid chloride and one equivalent of HCl.[5] Diazomethane is your reagent but also acts as a base to neutralize this HCl. If you use only one equivalent of diazomethane, it will be consumed in the initial acylation, leaving the HCl free to react with the product diazoketone.

Solutions:

-

Use Excess Diazomethane: The traditional approach is to use at least two equivalents of diazomethane—one for the acylation and at least one to neutralize the generated HCl.[2]

-

The Newman-Beal Modification: A safer and more controlled approach is to add a non-nucleophilic base, such as triethylamine (TEA), to the reaction mixture before the addition of diazomethane.[2] The TEA will scavenge the HCl, preventing the formation of the α-chloromethyl ketone byproduct.

Troubleshooting Flowchart: Arndt-Eistert Side Reaction

Caption: Troubleshooting logic for byproduct formation in Arndt-Eistert synthesis.

Q2: I am concerned about the safety of using diazomethane. Are there viable, safer alternatives for this homologation?

A2: Your concern is well-founded; diazomethane is both toxic and explosive.[1] Fortunately, several safer alternatives have been developed.

-

Diazo(trimethylsilyl)methane: This reagent can often be used as a direct substitute for diazomethane and is generally considered safer to handle.

-

The Kowalski Ester Homologation: This is an excellent alternative that avoids diazomethane entirely.[3][6] It involves the reaction of an ester with dibromomethane and lithium diisopropylamide (LDA) to generate an ynolate intermediate, which is then quenched with an alcohol to give the homologated ester. This method is particularly attractive for larger-scale work.[6]

Section 2: Controlling Stereochemistry

Maintaining or controlling the stereochemistry at the α- and newly formed β-carbons is paramount, as the biological activity of the final molecule is often dependent on its specific stereoisomeric form.[7][8]

Q3: I am performing a conjugate addition of an amine to an α,β-unsaturated ester (Aza-Michael reaction) and obtaining a racemic mixture. How can I achieve enantioselectivity?

A3: The standard Aza-Michael reaction is not inherently stereoselective. To induce enantioselectivity, you must introduce a chiral influence into the reaction.

Strategies for Asymmetric Aza-Michael Additions:

-

Chiral Auxiliaries: Attach a chiral auxiliary to either the amine nucleophile or the unsaturated ester. For example, using an unsaturated amide derived from a chiral amine like (S,S)-(+)-pseudoephedrine can direct the addition of the nitrogen nucleophile to one face of the molecule, resulting in high diastereoselectivity.[9][10] The auxiliary can be removed later in the synthetic sequence.

-